Indomethacin-d4 Methyl Ester is a deuterium-labeled derivative of Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is primarily utilized in scientific research to study the pharmacokinetics and metabolic pathways of Indomethacin due to its unique isotopic labeling. Indomethacin itself is a potent inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2, which are critical in the synthesis of prostaglandins involved in inflammation and pain response.
Indomethacin-d4 Methyl Ester is synthesized from Indomethacin through deuteration processes that incorporate deuterium atoms into the molecular structure. This modification enhances its utility in tracing studies and metabolic investigations.
This compound falls under the category of pharmaceutical compounds, specifically as a derivative of NSAIDs. It is classified based on its functional groups and structural features, which include an ester functional group and a chlorinated aromatic ring.
The synthesis of Indomethacin-d4 Methyl Ester typically involves the deuteration of Indomethacin using specific reagents and conditions. The general synthetic route includes:
The reaction conditions require careful control of temperature and environment to maintain anhydrous conditions, which are crucial for preventing hydrolysis of the ester product. The resulting compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for scientific applications.
Indomethacin-d4 Methyl Ester has a complex molecular structure characterized by:
The structure includes a chlorinated benzoyl moiety attached to a methoxy-substituted indole.
The InChI Key for this compound is OKHORWCUMZIORR-UGWFXTGHSA-N, which provides a unique identifier for its chemical structure in databases.
Indomethacin-d4 Methyl Ester can undergo several chemical reactions:
Common reagents used in these reactions include:
Indomethacin-d4 Methyl Ester exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This inhibition leads to reduced levels of prostaglandins, thereby alleviating symptoms associated with inflammatory conditions.
Indomethacin-d4 Methyl Ester is typically presented as an oil-like substance after synthesis. It should be stored at low temperatures to maintain stability and integrity.
The compound has notable solubility characteristics due to its ester functionality, allowing it to interact effectively with biological systems. Its deuterium labeling also allows for enhanced tracking in metabolic studies.
In studies involving this compound, it has been shown to have enhanced anti-inflammatory effects compared to its parent compound, indicating potential advantages in therapeutic applications .
Indomethacin-d4 Methyl Ester serves various scientific purposes:
This compound's unique properties make it an invaluable tool in both academic research and pharmaceutical development, contributing significantly to our understanding of NSAIDs and their mechanisms.
Indomethacin-d4 Methyl Ester (CAS 1217064-61-3) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug indomethacin. Its molecular formula is C₂₀H₁₄D₄ClNO₄, with a molecular weight of 375.84 g/mol—4.026 g/mol higher than the non-deuterated indomethacin methyl ester (371.814 g/mol) [1] [4] [6]. The deuterium atoms are strategically incorporated at the four aromatic positions of the para-chlorobenzoyl ring, replacing all hydrogen atoms at the C2', C3', C5', and C6' positions. This modification retains the core pharmacophore while altering isotopic properties [1] [8].
The methyl ester group is attached to the acetic acid side chain at the indole ring's 3-position, forming a –CH₂C(=O)OCH₃ moiety instead of the free carboxylic acid (–CH₂COOH) in native indomethacin. This esterification enhances lipophilicity, as reflected in the SMILES notation:O=C(C1=C([2H])C([2H])=C(C([2H])=C1[2H])Cl)N2C3=CC=C(OC)C=C3C(CC(OC)=O)=C2C
[1] [4].
The systematic IUPAC name for Indomethacin-d4 Methyl Ester is:Methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate-d₄, where "d₄" denotes tetra-deuteration of the chlorobenzoyl ring [4] [6].
Chemical Category: Deuterated indole-3-acetic acid derivative [1] [6].
Registry Identifiers:
Table 1: Nomenclature and Identifiers of Indomethacin-d4 Methyl Ester and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Indomethacin-d4 Methyl Ester | 1217064-61-3 | C₂₀H₁₄D₄ClNO₄ | 375.84 |
Indomethacin Methyl Ester (non-deuterated) | 1601-18-9 | C₂₀H₁₈ClNO₄ | 371.81 |
Native Indomethacin | 53-86-1 | C₁₉H₁₆ClNO₄ | 357.79 |
Indomethacin-d4 (free acid) | 87377-08-0 | C₁₉H₁₂D₄ClNO₄ | 361.81 |
Acemetacin (prodrug derivative) | 53164-05-9 | C₂₁H₁₈ClNO₆ | 415.83 |
Structural and Physicochemical Properties
Biochemical Activity
Metabolic and Pharmaceutical Utility
Table 2: Functional Comparison of Indomethacin-d4 Methyl Ester with Key Derivatives
Property | Indomethacin-d4 Methyl Ester | Non-deuterated Indomethacin Methyl Ester | Acemetacin (Prodrug) | Indomethacin-d4 (Free Acid) |
---|---|---|---|---|
Deuterium Labeling | Yes (4D) | No | No | Yes (4D) |
Key Functional Group | Methyl ester | Methyl ester | Carboxylate ester | Carboxylic acid |
COX-1 IC₅₀ (nM) | 18 | 18 | ~500* | 18 |
Metabolic Stability | ↑ (C–D bonds) | Standard | ↑ (Ester hydrolysis) | ↑ (C–D bonds) |
Primary Research Use | Isotopic tracer / MS standard | Metabolic studies | Gastro-sparing prodrug | Metabolic studies |
*Acemetacin requires hydrolysis to indomethacin for full activity [3] [7] [9].
Role in Advanced Drug Design
Indomethacin-d4 Methyl Ester exemplifies targeted deuteration strategies for mechanistic studies rather than therapeutic use. Recent innovations, such as nitric oxide-releasing indomethacin hybrids (e.g., compound 6o with thiazolidine-4-one scaffold), highlight how deuterated analogs inspire multitarget derivatives with improved safety profiles [9].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2